molecular formula C20H16N2O4S B2716336 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide CAS No. 922057-69-0

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2716336
CAS RN: 922057-69-0
M. Wt: 380.42
InChI Key: QHKRMJHOQUKANY-UHFFFAOYSA-N
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Description

“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic organic compound . It also contains a thiazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, as well as the methoxy, phenoxy, and acetamide groups. These groups would likely have significant effects on the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the benzofuran and thiazole rings, and the methoxy, phenoxy, and acetamide groups.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including “N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide”, have shown potential anticancer activity . For instance, a derivative was found to exhibit significant cytotoxic activity against the head and neck (SQ20B) cancer cell line . Furthermore, in vivo testing using a murine lung cancer model demonstrated significant anticancer activity by reducing the growth of metastatic lesions in the lung .

Anti-Tumor Properties

The compound has shown strong anti-tumor properties . A study found that some substituted benzofurans have dramatic anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antibacterial Activity

Benzofuran compounds, including “N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide”, have shown strong antibacterial activities . These compounds could be used to develop new antibacterial drugs.

Anti-Oxidative Properties

The compound has shown strong anti-oxidative properties . This makes it a potential candidate for the development of drugs to combat oxidative stress-related diseases.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mechanism of Action

Target of Action

The primary targets of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Benzofuran compounds, which this compound is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

The exact mode of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, they might inhibit or activate the function of their targets, leading to changes in cellular processes and responses.

Biochemical Pathways

The specific biochemical pathways affected by N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to cell growth and proliferation, immune response, and cellular stress responses, among others.

Result of Action

The molecular and cellular effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Based on the known biological activities of benzofuran compounds , it can be speculated that the compound may have effects such as inhibition of cell growth, modulation of immune responses, and alteration of cellular stress responses.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis.

Future Directions

Compounds containing benzofuran and thiazole rings are of interest in various fields, including medicinal chemistry . Therefore, future research could potentially focus on exploring the properties and uses of this compound and related compounds.

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-15-7-8-17-13(9-15)10-18(26-17)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKRMJHOQUKANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide

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